molecular formula C15H15N3O3S B4778015 5-amino-1,3-dimethyl-6-(phenylsulfonyl)-1,3-dihydro-2H-1,3-benzimidazol-2-one

5-amino-1,3-dimethyl-6-(phenylsulfonyl)-1,3-dihydro-2H-1,3-benzimidazol-2-one

Cat. No.: B4778015
M. Wt: 317.4 g/mol
InChI Key: QXQSQGUJHDQARM-UHFFFAOYSA-N
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Description

5-amino-1,3-dimethyl-6-(phenylsulfonyl)-1,3-dihydro-2H-1,3-benzimidazol-2-one is a chemical compound with a complex structure that includes an amino group, two methyl groups, a phenylsulfonyl group, and a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1,3-dimethyl-6-(phenylsulfonyl)-1,3-dihydro-2H-1,3-benzimidazol-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the phenylsulfonyl group: This step involves the sulfonylation of the benzimidazole core using a sulfonyl chloride reagent in the presence of a base.

    Amination and methylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-amino-1,3-dimethyl-6-(phenylsulfonyl)-1,3-dihydro-2H-1,3-benzimidazol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The amino and phenylsulfonyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

5-amino-1,3-dimethyl-6-(phenylsulfonyl)-1,3-dihydro-2H-1,3-benzimidazol-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-amino-1,3-dimethyl-6-(phenylsulfonyl)-1,3-dihydro-2H-1,3-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-amino-1,3-dimethyl-6-(phenylsulfonyl)-1,3-dihydro-2H-1,3-benzimidazol-2-one include other benzimidazole derivatives with different substituents, such as:

  • 5-amino-1,3-dimethyl-6-(methylsulfonyl)-1,3-dihydro-2H-1,3-benzimidazol-2-one
  • 5-amino-1,3-dimethyl-6-(ethylsulfonyl)-1,3-dihydro-2H-1,3-benzimidazol-2-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-amino-6-(benzenesulfonyl)-1,3-dimethylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-17-12-8-11(16)14(9-13(12)18(2)15(17)19)22(20,21)10-6-4-3-5-7-10/h3-9H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQSQGUJHDQARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)N)S(=O)(=O)C3=CC=CC=C3)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-1,3-dimethyl-6-(phenylsulfonyl)-1,3-dihydro-2H-1,3-benzimidazol-2-one
Reactant of Route 2
5-amino-1,3-dimethyl-6-(phenylsulfonyl)-1,3-dihydro-2H-1,3-benzimidazol-2-one
Reactant of Route 3
5-amino-1,3-dimethyl-6-(phenylsulfonyl)-1,3-dihydro-2H-1,3-benzimidazol-2-one
Reactant of Route 4
5-amino-1,3-dimethyl-6-(phenylsulfonyl)-1,3-dihydro-2H-1,3-benzimidazol-2-one
Reactant of Route 5
5-amino-1,3-dimethyl-6-(phenylsulfonyl)-1,3-dihydro-2H-1,3-benzimidazol-2-one
Reactant of Route 6
5-amino-1,3-dimethyl-6-(phenylsulfonyl)-1,3-dihydro-2H-1,3-benzimidazol-2-one

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